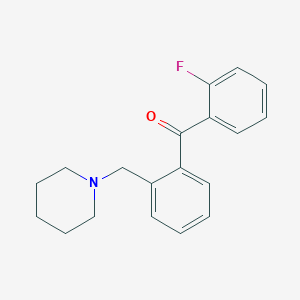

2-Fluoro-2'-piperidinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2’-piperidinomethyl benzophenone is a chemical compound with the linear formula C19H20FNO . It’s used in various chemical applications .

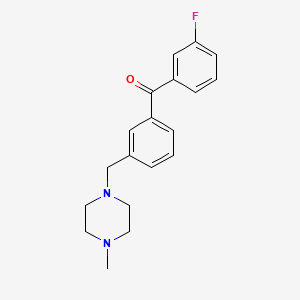

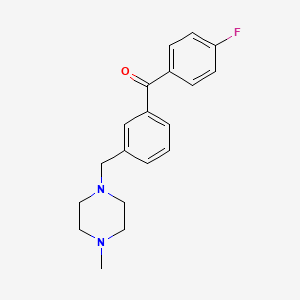

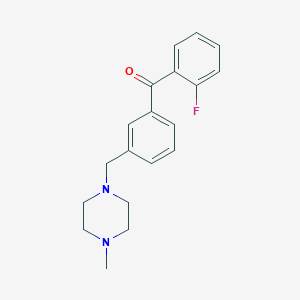

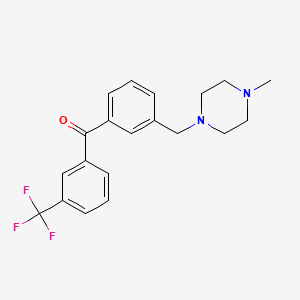

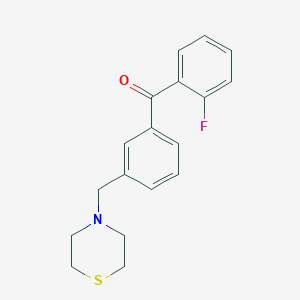

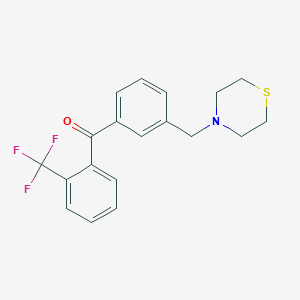

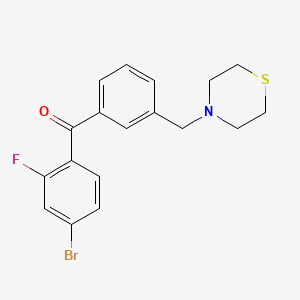

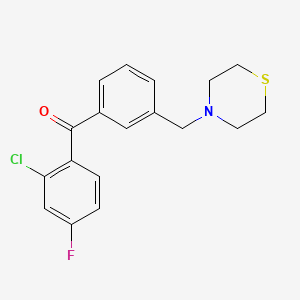

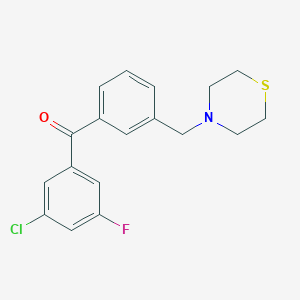

Molecular Structure Analysis

The molecular structure of 2-Fluoro-2’-piperidinomethyl benzophenone is represented by the linear formula C19H20FNO . For a more detailed analysis, a specialized tool or software that can visualize molecular structures would be needed.Scientific Research Applications

PET Ligand Synthesis

2-Fluoronorapomorphine, a precursor for PET labelling, was synthesized from codeine and used for the synthesis of 2-fluoro-N-[11C]propylnorapomorphine. This compound is significant for PET investigations as a dopamine D2 agonist ligand (Søndergaard et al., 2005).

Antiproliferative Activity in Cancer Research

Benzophenone derivatives with a pyridine nucleus were synthesized and demonstrated significant antiproliferative activity against DLA cells. This study highlights the potential of these compounds in cancer treatment and their role in activating caspase-activated DNase for DNA fragmentation (Al‐Ghorbani et al., 2016).

Polymer Chemistry for Proton Exchange Membranes

High molecular weight poly(2,5-benzophenone) derivatives were synthesized for use in proton exchange membranes. These polymers demonstrated significant organosolubility and thermal stability, essential properties for their application in fuel cells (Ghassemi & Mcgrath, 2004).

Novel Anti-Inflammatory Compounds

A new class of compounds combining benzophenone and piperidine nucleus was synthesized. These compounds showed potential as anti-inflammatory agents, with some showing more potent activity than standard drugs (Vinaya et al., 2009).

Alzheimer's Disease Therapy Research

Benzophenone derivatives were investigated for their potential in treating Alzheimer’s disease. These compounds showed affinity to histamine H3 receptors and inhibitory activity toward BuChE, demonstrating their potential as multitarget-directed ligands for Alzheimer's therapy (Godyń et al., 2022).

Comparative Imaging in Medical Research

A benzophenone-based labeling compound was synthesized for comparative imaging studies using PET and SPECT. This compound facilitates the creation of radioisotopmers, contributing to the understanding of biological properties in imaging studies (Li et al., 2003).

Tumor Growth Inhibition and Angiogenesis

Synthetic benzophenone analogs showed significant anti-proliferative effects against various cancer cell lines. These compounds inhibit tumor growth by affecting neovessel formation and inducing apoptosis (Mohammed & Khanum, 2018).

Properties

IUPAC Name |

(2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHOPKXMBBUCBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643603 |

Source

|

| Record name | (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-48-3 |

Source

|

| Record name | (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)